Fapi-2 (tfa)
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Overview
Description
This compound has shown potential in cancer research due to its ability to inhibit fibroblast activation protein, which is often overexpressed in tumor tissues . The compound is used primarily in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FAPI-2 (TFA) involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and often customized based on the desired purity and yield . Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline solutions .
Industrial Production Methods
Industrial production of FAPI-2 (TFA) typically involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
FAPI-2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary based on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a wide range of modified compounds with different properties .
Scientific Research Applications
FAPI-2 (TFA) has a wide range of scientific research applications:
Biology: Employed in cell culture studies to investigate its effects on fibroblast activation and other cellular processes.
Industry: Utilized in the development of diagnostic tools and imaging agents for cancer detection.
Mechanism of Action
The mechanism of action of FAPI-2 (TFA) involves the inhibition of fibroblast activation protein. This protein is overexpressed in the tumor microenvironment and plays a role in tumor progression and metastasis. By inhibiting this protein, FAPI-2 (TFA) disrupts the signaling pathways involved in tumor growth and proliferation . The compound targets specific molecular pathways, including those related to cell adhesion, migration, and extracellular matrix remodeling .
Comparison with Similar Compounds
Similar Compounds
FAPI-4: Another fibroblast activation protein inhibitor with similar applications in cancer research.
FAPI-46: Known for its improved pharmacokinetic properties and higher tumor retention.
FAPI-74: A newer generation compound with enhanced imaging capabilities.
Uniqueness
FAPI-2 (TFA) is unique due to its specific binding affinity and inhibitory activity against fibroblast activation protein. Compared to other similar compounds, FAPI-2 (TFA) offers a balance between efficacy and stability, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C42H57F3N10O12 |
---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H56N10O10.C2HF3O2/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56;3-2(4,5)1(6)7/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58);(H,6,7)/t30-;/m0./s1 |
InChI Key |
MEMJEFXSDSHFLK-CZCBIWLKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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